molecular formula C8H8N2O B3351455 1-amino-1,3-dihydro-2H-indol-2-one CAS No. 36149-75-4

1-amino-1,3-dihydro-2H-indol-2-one

Cat. No.: B3351455
CAS No.: 36149-75-4
M. Wt: 148.16 g/mol
InChI Key: MHNAXLAGKSOPBH-UHFFFAOYSA-N
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Description

1-Amino-1,3-dihydro-2H-indol-2-one is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure comprising a benzene ring and a pyrrolidone moiety. This scaffold is part of the broader oxindole family, which has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, antiviral, and antioxidant properties .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable subject of study in pharmacology:

Antimicrobial Activity

Research indicates that 1-amino-1,3-dihydro-2H-indol-2-one has significant antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL.
  • Antitubercular Activity : Studies have confirmed its activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

Anticancer Potential

The compound demonstrates promising anticancer properties:

  • Cytotoxicity : In vitro studies reveal that it can induce apoptosis in cancer cell lines, particularly lung cancer cells (A549), indicating its potential as an anticancer agent.
  • Mechanisms of Action : It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis.

Other Therapeutic Applications

Beyond antimicrobial and anticancer effects, this compound has been investigated for:

  • Antiviral Properties : Preliminary studies suggest it may possess antiviral activity against certain viruses .
  • Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory properties, although further research is needed to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineObserved EffectsReference
AntimicrobialMRSAMIC = 0.98 μg/mL
Mycobacterium tuberculosisSignificant inhibition
AnticancerA549 lung cancer cellsInduces apoptosis
Various cancer cell linesCytotoxic effects observed
AntiviralVarious virusesPreliminary activity noted

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Eschenmoser Coupling Reaction : This method allows for the efficient preparation of derivatives with significant biological activity. A series of compounds synthesized using this method displayed notable tyrosine kinase inhibition .

Table 2: Comparison of Synthesis Yields

Compound NameYield (%)Key Features
3-(Aminomethylidene)-1,3-dihydro-2H-indol-2-one70 - 97Significant kinase inhibition activity
Indole DerivativesVariesStructural diversity leads to varied activities

Mechanism of Action

The mechanism of action of 1-amino-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

Several derivatives of 1-amino-1,3-dihydro-2H-indol-2-one exhibit potent antimicrobial properties, often surpassing those of structurally related indole derivatives. For example:

  • Methylol Derivative : A methylol-substituted analog demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae while reducing cytotoxicity (CC₅₀ > 100 µg/mL) compared to the parent compound, which showed higher toxicity in V-79 hamster fibroblast cells .
  • Schiff Base Derivatives: Compounds such as 3-[(2-aminophenyl)imino]-1,3-dihydro-2H-indol-2-one (L₀) exhibited broad-spectrum antibacterial activity, outperforming simpler indoline derivatives like 2,3-dihydro-1H-indol-5-ylmethylamine in Gram-negative bacterial inhibition .

Table 1: Antimicrobial Activity Comparison

Compound Target Microbes MIC (µg/mL) Cytotoxicity (CC₅₀, µg/mL) Reference
This compound S. aureus, K. pneumoniae 8–16 20–30
Methylol Derivative S. aureus, K. pneumoniae 4–8 >100
Schiff Base L₀ E. coli, P. aeruginosa 2–4 50–75

Antiviral Activity

Schiff base derivatives bearing the 1,3-dihydro-2H-indol-2-one nucleus showed notable antiviral activity against RNA viruses such as vesicular stomatitis virus (VSV) and respiratory syncytial virus (RSV):

  • Compound 7f (3-methylidene-substituted) : Exhibited EC₅₀ = 4 µg/mL against VSV and Coxsackie virus, with a selectivity index (SI) of 4.0, comparable to ribavirin (SI = 11) but lower than reference antiviral HHA (SI = 38) .
  • Compound 7c : Demonstrated the highest SI (25) among tested derivatives, outperforming (S)-DHPA (SI = 0) and DS-5000 (SI = 0) .

Table 2: Antiviral Activity Comparison

Compound Virus Targeted EC₅₀ (µg/mL) Selectivity Index (SI) Reference
7f (3-methylidene-substituted) VSV, Coxsackie 4.0 4.0
Ribavirin VSV, RSV 20–150 11
7c RSV 20.0 25

Antioxidant Activity

Oxindole derivatives, particularly those with electron-donating substituents, displayed potent hydrogen peroxide scavenging activity:

  • Compound 7g (5-bromo-3-methylidene-substituted) : Achieved 70% scavenging at 50 µg/mL, comparable to ascorbic acid .
  • Sulfonylpiperazine Derivatives : 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one analogs showed dose-dependent antioxidant activity, with IC₅₀ values ranging from 25–40 µg/mL .

Structural Modifications and Pharmacological Outcomes

Replacing the indole core with benzothiazol-2-one or benzoxazin-3-one altered PPARγ binding affinity and transactivation profiles. For instance:

  • Benzothiazol-2-one Derivatives : Exhibited reduced PPARγ binding (IC₅₀ = 1.2 µM) compared to 1,3-dihydro-2H-indol-2-one analogs (IC₅₀ = 0.8 µM), suggesting the indole nucleus is critical for receptor interaction .

Biological Activity

1-Amino-1,3-dihydro-2H-indol-2-one (also known as 1-aminoindolone) is a heterocyclic compound with significant biological activities. Its structure, derived from indole, positions it as a candidate for various therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and research findings, supported by data tables and case studies.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 36149-75-4

Biological Activities

Research indicates that derivatives of this compound exhibit a wide range of biological activities:

  • Antimicrobial Properties : Several studies have demonstrated its effectiveness against various pathogens:
    • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
    • Antifungal Activity : Exhibits activity against fungi such as Candida albicans and Aspergillus niger .
PathogenActivity TypeMIC (μg/mL)
Staphylococcus aureusAntibacterial15.625 - 62.5
Escherichia coliAntibacterial>125
Candida albicansAntifungal106.91 - 208.59

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : The compound binds to receptors involved in various signaling pathways, influencing cellular responses.
  • Enzyme Modulation : It can inhibit or activate enzymes that play critical roles in metabolic processes.

Study on Antitubercular Activity

A study investigated novel derivatives of this compound for their antitubercular properties against Mycobacterium tuberculosis. The synthesized compounds showed promising results with varying degrees of efficacy .

Study on Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • De la Mare Reaction : Involves the reaction of indole derivatives with nitrous acid.
  • Vilsmeier-Haack Reaction : Utilizes methylene chloride and amine chlorides for synthesis.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameActivity TypeNotable Effects
OxindoleAntimicrobialModerate activity against MRSA
5-AminoindoloneAnticancerInduces apoptosis in tumor cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-amino-1,3-dihydro-2H-indol-2-one, and what catalysts are typically employed?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) is a widely used catalyst for similar indol-2-one derivatives, enabling efficient ring closure under mild conditions (e.g., 80°C in ethanol) . Key steps include:

  • Substrate Preparation : Starting with indole derivatives or precursors like 3-substituted indoles.
  • Catalyst Optimization : p-TSA (5–10 mol%) in polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Workup : Isolation via column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • NMR (1H/13C) to confirm substituent positions and amine proton integration.
  • FT-IR to identify NH/CO stretches (e.g., ~3350 cm⁻¹ for NH, ~1700 cm⁻¹ for carbonyl).
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% ideal).
  • Reference Data : Cross-validate spectral signatures with databases like NIST Chemistry WebBook .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous indol-2-one SDS:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • First Aid : Immediate rinsing with water for skin contact; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in acid-catalyzed syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary:

  • Catalyst Loading : Test p-TSA concentrations (1–15 mol%) to balance reaction rate and byproduct formation.
  • Temperature : Optimize between 60–100°C to avoid decomposition.
  • Solvent Polarity : Compare DMF (high polarity) vs. ethanol (moderate) for solubility and reaction efficiency.
  • Monitoring : Use in-situ techniques like LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of indol-2-one derivatives, such as variable enzyme inhibition?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., amino group position, ring substitution) and assay activity against target enzymes.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with catalytic residues).
  • Data Normalization : Control for assay conditions (pH, temperature) and use standardized positive controls to minimize variability .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indol-2-one core.
  • Transition State Analysis : Simulate reaction pathways (e.g., amination or alkylation) using Gaussian or ORCA software to estimate activation energies.
  • Validation : Compare predicted outcomes with experimental results (e.g., regioselectivity in substitution reactions) .

Properties

IUPAC Name

1-amino-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-10-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNAXLAGKSOPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396263
Record name 1-amino-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36149-75-4
Record name 1-amino-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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